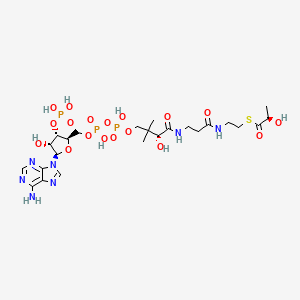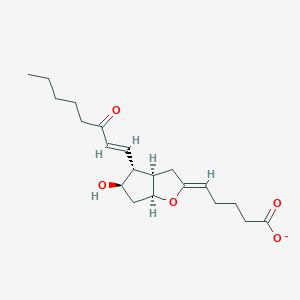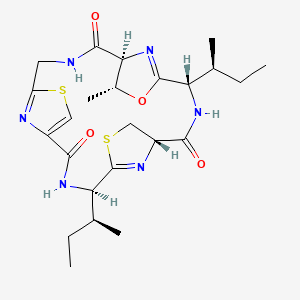
myristoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyl-CoA(4-) is an acyl-CoA oxoanion that is the tetraanion of this compound, arising from deprotonation of phosphate and diphosphate functions. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a long-chain fatty acyl-CoA(4-). It is a conjugate base of a this compound.
Applications De Recherche Scientifique
Research Applications and Findings
Enzyme Activity Assays : Novel assays for measuring NMT activity have been developed, providing tools for understanding the enzyme's function and for identifying potential inhibitors. For example, Rampoldi et al. (2012) described a robust, nonradioactive ELISA-based method for exploring NMT activity, which could be valuable for studying recombinant NMTs, their substrate specificity, and potential inhibitors, using tissues and purified enzyme samples (Rampoldi et al., 2012).
Structural Characterization : The structural analysis of NMT provides insights into its mechanism and interaction with substrates and inhibitors. For instance, the structure of NMT complexed with inhibitors has been solved, offering a foundation for the design of new therapeutic agents targeting NMT in various diseases (Sogabe et al., 2002).
Substrate Specificity and Enzyme Kinetics : Studies on the kinetic parameters and substrate specificity of NMT have expanded the understanding of how myristoylation influences protein function. This includes the discovery of novel substrates and the role of myristoylation in cellular processes, such as signal transduction and membrane localization of proteins (D. Su et al., 2021).
Drug Discovery and Therapeutic Targeting : NMT has been identified as a promising target for developing treatments against various diseases, including infectious diseases caused by fungi and protozoa, as well as cancer. Research has focused on identifying potent NMT inhibitors with potential therapeutic applications (Can Zhao & Shutao Ma, 2014).
Role in Disease and Pathogenesis : NMT's function is crucial for the viability and pathogenicity of several human pathogens, making it a focal point for developing antifungal, antiparasitic, and anticancer agents. The enzyme's essential role in the survival of pathogens like Candida albicans and Leishmania donovani underscores its potential as a drug target (J. Brannigan et al., 2010).
Propriétés
Formule moléculaire |
C35H58N7O17P3S-4 |
|---|---|
Poids moléculaire |
973.9 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1 |
Clé InChI |
DUAFKXOFBZQTQE-QSGBVPJFSA-J |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Synonymes |
coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)



![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)

![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)




![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)